![molecular formula C19H20N2O4S2 B2641264 methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 896350-08-6](/img/structure/B2641264.png)

methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

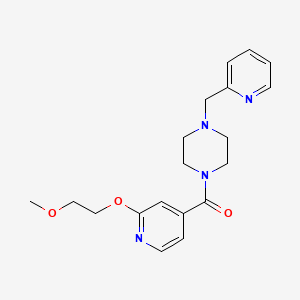

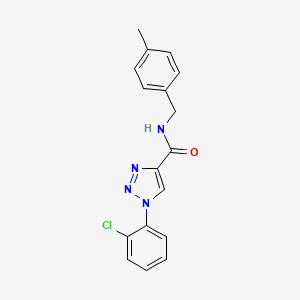

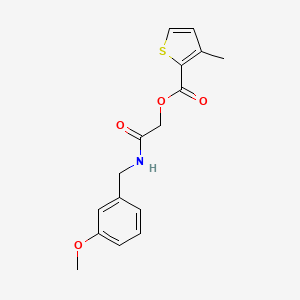

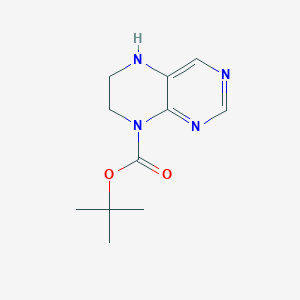

“Methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains a thieno[2,3-c]pyridine core, which is a type of heterocyclic compound . Heterocycles are rings that contain at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. These include an acetyl group, a carboxylate group, and a sulfanylbenzoyl group . Each of these groups will have different chemical properties and will contribute to the overall properties of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could make it more soluble in polar solvents . Its melting and boiling points, color, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications

Synthesis and Solid-State Fluorescence Properties

Research in the field of organic chemistry has led to the synthesis of new fluorescent compounds with potential application in various scientific fields. For example, Yokota et al. (2012) developed new fluorescent compounds through the synthesis of benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides and related derivatives, highlighting their strong solid-state fluorescence. This study suggests the compound's relevance in materials science, particularly in the development of fluorescent materials for optical devices (Kenichirou Yokota et al., 2012).

Microwave-Assisted Synthesis and Chemical Transformations

Microwave-assisted synthesis has emerged as a powerful tool in accelerating chemical reactions and enhancing yield. Faty et al. (2011) described the synthesis of novel pyrido[3,2-f][1,4]thiazepines, showcasing the efficiency of microwave irradiation in synthesizing complex heterocyclic compounds. This approach not only reduces reaction time but also contributes to the advancement of green chemistry by minimizing energy consumption (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011).

Regioselective Synthesis

The regioselective synthesis of organic compounds is critical for creating molecules with specific structural features. Pratap et al. (2007) developed an innovative method for the synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids, demonstrating the versatility of methyl 6-aryl-4-methylsulfanyl-2H-pyran-2-one-3-carboxylates in nucleophile-induced ring transformations. This work underscores the importance of regioselectivity in the synthesis of compounds with potential pharmaceutical applications (R. Pratap et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s being used as a drug, its mechanism of action would depend on the biological system it’s interacting with. If it’s being used in a chemical reaction, its mechanism would depend on the other reactants and the conditions of the reaction .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-11(22)21-9-8-12-15(10-21)27-18(16(12)19(24)25-2)20-17(23)13-6-4-5-7-14(13)26-3/h4-7H,8-10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRHCTQXRBYKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2641181.png)

![3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2641182.png)

![2-[2-(Ethylsulfanyl)phenyl]acetic acid](/img/structure/B2641193.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2641195.png)

![Ethyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641197.png)

![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/no-structure.png)